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Compound of Interest

Compound Name: Phenol, 2-(2-benzofuranyl)-

CAS No.: 4986-28-1

Cat. No.: B7976880

Get Quote

Executive Summary & Compound Profile
2-(2-Benzofuranyl)phenol (also known as HBF or 2-(2'-hydroxyphenyl)benzofuran) is a

lipophilic benzofuran derivative widely used as a fluorogenic scaffold. Its utility in detecting

amyloid fibrils and specific anions relies heavily on Excited-State Intramolecular Proton

Transfer (ESIPT).

This mechanism creates a unique solubility paradox:

The Chemical Reality: The phenolic hydroxyl group (pKa ~10) suggests solubility can be

improved by raising pH (deprotonation).

The Functional Trap: Deprotonation disrupts the intramolecular hydrogen bond required for

ESIPT, quenching the desired fluorescence or altering the Stokes shift.

This guide provides solubility protocols that maintain the photophysical integrity of HBF for

biological and analytical applications.
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Property Value Implication

CAS Number 4986-28-1 Identity verification.[1]

Molecular Weight 210.23 g/mol Calculation of molarity.

LogP (Predicted) ~3.5 - 4.0
Highly lipophilic; poor water

solubility.

pKa (Phenol) ~9.5 - 10.5
Ionizable at high pH

(fluorescence quenching risk).

Solubility (Water) < 10 µg/mL
Requires organic co-solvents

or carriers.

Solubility (DMSO) > 20 mg/mL Excellent stock solvent.

Diagnostic & Triage: Why is my solution failing?
Use this decision matrix to identify the root cause of precipitation or signal loss.
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START: Issue Identification

What is the observation?

Visible Precipitation / Turbidity

Loss of Fluorescence Signal

Check Final Concentration
Is it > 50 µM?

Check Buffer pH
Is pH > 9.0?

Check Co-solvent %
Is DMSO < 1%?

No

Solubility Limit Exceeded.
Action: Use Surfactant (Tween-80)

Yes

No

Mixing Shock.
Action: Vortex while adding buffer

Yes

No

Deprotonation Quenching.
Action: Adjust pH to 7.4

Yes

Click to download full resolution via product page

Figure 1: Diagnostic flowchart for troubleshooting HBF solubility and performance issues.
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Issue 1: "Immediate precipitation upon dilution into
buffer."
Cause: "Solvent Shock." Adding a hydrophobic stock (DMSO) directly to a static aqueous

buffer causes rapid local precipitation before the molecules can disperse. Solution:

The "Jet" Method: Do not drop the stock onto the surface. Submerge the pipette tip into the

vortexing buffer and dispense rapidly.

Intermediate Dilution: Create a 10x intermediate in 50% DMSO/Water before the final

dilution.

Issue 2: "I need high concentrations (>50 µM) for animal
studies."
Cause: Simple co-solvent systems (DMSO/PBS) cannot support high loads of lipophilic

benzofurans. Solution: Use a carrier system.

Protocol: Dissolve HBF in DMSO (5% of final vol). Add Cremophor EL or Tween-80 (5% of

final vol). Mix thoroughly. Slowly add Saline (90% of final vol) with vigorous stirring.

Issue 3: "My fluorescence signal is weak or absent at pH
10."
Cause: You have deprotonated the phenol. The ESIPT mechanism requires the proton to

transfer from the Oxygen to the Furan ring in the excited state. The anion cannot do this.

Solution: Maintain pH between 5.0 and 8.0. If basic conditions are required for the assay, this

probe is unsuitable.

Validated Protocols
Protocol A: Standard Preparation for In Vitro Assays
(Cell/Protein)
Objective: Prepare a stable 10 µM working solution with <1% DMSO.

Reagents:
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HBF Powder (Store at -20°C, protected from light).

Anhydrous DMSO (Spectroscopic grade).

PBS (pH 7.4) or HEPES Buffer.

Step-by-Step:

Stock Solution (10 mM):

Weigh 2.1 mg of HBF.

Dissolve in 1.0 mL of Anhydrous DMSO.

Validation: Solution should be perfectly clear and slightly yellow. Sonicate for 30s if

needed.

Storage: Aliquot and store at -20°C. Stable for 3 months.

Working Solution (10 µM):

Prepare 10 mL of PBS in a tube.

Crucial Step: While vortexing the PBS, add 10 µL of the 10 mM Stock.

Result: 10 µM HBF, 0.1% DMSO.

Quality Check: Inspect for turbidity against a dark background. If cloudy, prepare a 100 µM

intermediate in 1:1 DMSO:PBS first.

Protocol B: Surfactant-Assisted Solubilization (For
Aggregation Studies)
Objective: Prevent micro-precipitation in long-duration assays (e.g., Amyloid aggregation

kinetics).

Reagents:
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Pluronic F-127 (10% w/v stock in water) or Tween-80.

Step-by-Step:

Prepare 10 mM HBF stock in DMSO.

Dilute HBF stock into the surfactant stock first (not the buffer).

Mix 10 µL HBF Stock + 10 µL Tween-80 (pure) or 100 µL Pluronic solution.

Dilute this mixture into the final buffer volume.

Mechanism:[2][3][4][5] The surfactant forms micelles that encapsulate HBF monomers,

preventing non-specific stacking while allowing interaction with protein fibrils.

Technical FAQ
Q: Can I use Ethanol instead of DMSO? A: Yes, HBF is soluble in ethanol. However, ethanol

evaporates faster than DMSO, which can change concentrations in open-well plates. Ethanol is

also more toxic to certain cell lines at >1% concentrations compared to DMSO.

Q: Is HBF stable in aqueous solution? A: Chemically, the benzofuran ring is stable. However,

physical stability (solubility) is the limiting factor. Working solutions should be prepared fresh.

Do not store diluted aqueous solutions for >24 hours as the compound will slowly crystallize out

or adsorb to the plastic walls of the container.

Q: Does the container material matter? A: Yes. Lipophilic compounds like HBF adsorb to

polystyrene (PS). Use Polypropylene (PP) tubes for dilutions and Low-Binding plates for

assays if working at very low concentrations (<1 µM).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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